1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one is an organic compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis . Therefore, it is plausible that 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one may interact with its targets in a similar manner, leading to cell death.
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one typically involves the reaction of 3-(4H-1,2,4-triazol-4-yl)aniline with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethanoic acid.
Reduction: 1-[3-(4,5-dihydro-1H-1,2,4-triazol-4-yl)phenyl]ethan-1-one.
Substitution: 1-[3-(4H-1,2,4-triazol-4-yl)-4-nitrophenyl]ethan-1-one (nitration product).
Scientific Research Applications
1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in the development of antifungal and anticancer drugs.
Industry: Utilized in the production of coordination polymers with luminescent properties for sensing applications
Comparison with Similar Compounds
1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one can be compared with other triazole-containing compounds:
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one: Similar structure but with a different position of the triazole ring attachment.
1-[3-(4H-1,2,4-triazol-4-yl)phenyl]propan-1-one: Similar structure but with a propanone moiety instead of ethanone.
1-[3-(4H-1,2,4-triazol-4-yl)phenyl]methan-1-one: Similar structure but with a methanone moiety instead of ethanone.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-4-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(5-9)13-6-11-12-7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYBMILANRLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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